molecular formula C14H18O3 B187654 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde CAS No. 163164-46-3

4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde

Cat. No. B187654
M. Wt: 234.29 g/mol
InChI Key: KURVTAWKMHFPFL-UHFFFAOYSA-N
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Description

4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde, also known as 4-THPBA, is an organic compound with a wide range of applications in the scientific research and pharmaceutical industries. It is a derivative of benzaldehyde, a naturally occurring compound found in many plants. 4-THPBA is a versatile compound that can be used in a variety of synthetic reactions and is a key component in the synthesis of a number of pharmaceuticals. In addition, it has been used in the development of novel therapeutic agents, including antibiotics and antifungals.

Scientific Research Applications

4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde has a wide range of applications in scientific research. It has been used in the synthesis of a number of therapeutic agents, including antibiotics and antifungals. In addition, it has been used in the development of novel drugs and in the study of enzyme inhibition and enzyme activation. 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde has also been used in the study of protein-protein interactions and in the study of drug-target interactions. Furthermore, it has been used in the study of the structure and function of enzymes and in the study of the biosynthesis of natural products.

Mechanism Of Action

4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde is an organic compound that acts as a substrate for various enzymes and proteins. The compound is able to interact with enzymes and proteins through a number of mechanisms, including covalent bonding, hydrogen bonding, and ionic interactions. Through these interactions, 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde is able to alter the structure and function of proteins and enzymes, which can lead to changes in biochemical and physiological processes.

Biochemical And Physiological Effects

4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In addition, it has been shown to inhibit the activity of certain proteins, such as cyclin-dependent kinases (CDKs). Furthermore, it has been shown to modulate the activity of certain receptors, such as the estrogen receptor (ER) and the androgen receptor (AR).

Advantages And Limitations For Lab Experiments

4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde has a number of advantages and limitations for lab experiments. One of the main advantages of using 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde is its versatility, as it can be used in a variety of synthetic reactions. In addition, it is relatively easy to obtain and is relatively stable. However, it can be toxic in large quantities and should be handled with care. Furthermore, it can be difficult to store and may degrade over time.

Future Directions

There are a number of future directions for the use of 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde in scientific research. One potential direction is the use of 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde in the development of new therapeutic agents, such as antibiotics and antifungals. In addition, it could be used in the study of drug-target interactions and in the study of the structure and function of enzymes. Furthermore, it could be used in the study of protein-protein interactions and in the study of the biosynthesis of natural products. Finally, it could be used in the study of enzyme inhibition and enzyme activation.

properties

IUPAC Name

4-[2-(oxan-2-yloxy)ethyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-11-13-6-4-12(5-7-13)8-10-17-14-3-1-2-9-16-14/h4-7,11,14H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURVTAWKMHFPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595014
Record name 4-{2-[(Oxan-2-yl)oxy]ethyl}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde

CAS RN

163164-46-3
Record name 4-{2-[(Oxan-2-yl)oxy]ethyl}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Magnesium turnings (0.97 g, 39.9 mmol) were weighed into a 250 mL 3-neck RB flask which was then suba-sealed (side-arm), connected to a 100 mL pressure-equalising addition funnel (centre-socket), connected to a double-layer coil condenser (side-arm) which in turn was connected to a nitrogen-vacuum manifold and the apparatus purge-filled with nitrogen three times. Separately 2d (9.50 g, 33.3 mmol) was weighed into a 100 mL RB flask which was then attached to a nitrogen-vacuum manifold and purge-filled with nitrogen before THF (anhydrous, 60 mL) was cannula-transferred into the flask forming a colourless solution. This solution was then cannula transferred into the pressure-equalising addition funnel. Ethyl bromide (0.274 mL) was then “dripped” over the magnesium turnings in the reaction flask using a 1.0 mL Hamilton gastight syringe. The 2d/THF solution was then added dropwise to the reaction mixture and after about 5 mL had added the reaction flask was continually heated by means of a silicone heating oil bath (bath T: 85° C.) until reflux started. After the completion of the addition of 2d/THF (about 30-45 minutes) the reflux was maintained by means of the silicone heating oil bath for a period of 75 minutes before the reaction mixture was allowed to cool to room temperature. After this period the reaction mixture consisted of a deep orange solution containing some residual flakes of magnesium. The reaction flask was then surrounded with a water-ice/methanol-water cooling mixture and the reaction mixture chilled for a period of 5 minutes prior to DMF (anhydrous, 3.00 mL) being added to the reaction mixture in a single portion via a 5 mL Hamilton gastight syringe. The reaction mixture in the cooling bath was then stirred whilst being allowed to warm slowly to room temperature overnight. Next day the (melted) cooling bath was removed and the reaction mixture was allowed to stir at room temperature under nitrogen for a further 24 hours. After 24 hours the reaction mixture was quenched by dropwise addition of 60 mL of saturated aqueous NH4Cl, which initially caused the deposition of a dense white precipitate (magnesium hydroxides) which then dissolved as the addition continued. Post quenching the reaction mixture consisted of a lower nearly colourless aqueous layer and an upper deep yellow organic layer together with a few shards of magnesium turning. This mixture was then filtered directly into a 250 mL-separating funnel and the layers partitioned and separated. The aqueous layer was then extracted with 100 mL of Et2O and these extracts combined with the organic layer from the reaction mixture. The organic extracts were then dried over anhydrous MgSO4 for a period of 90 minutes before the drying mixture was filtered and the collected solid washed with 3×25 mL portions of Et2O. The filtrate and washings were then combined and stripped to dryness in vacuo (rotary evaporator) to yield a pale yellow oil. A small aliquot of the crude product was analysed by TLC (silica-gel TLC plates, 20% EtOAc/80% n-hexane elution mixture) against the 2d starting material which indicated that all of the starting material had reacted to form a new highly tailed major spot with an Rf of 0.52 with additional minor spots at Rf values of 0.09 and 0.0 (baseline). The crude product was then pre-loaded onto 11.0 g of Merck 60 (15-40 μm) silica gel purified by dry column flash chromatography: (i) Sinter size: 80 mm diameter/column packed to a depth of 55 mm with Merck and crude product/silica amalgam packed on top of this; (ii) time per fraction: 3.00 minutes; (iii) Fraction size: 100 mL; (iv) Elution gradient: % Volume n-hexane: 100-62% in 2% increments/% Volume EtOAc: 0-38% in 2% increments (20 fractions in total). After elution of the column fractions' 10-17 were analysed by TLC (20% EtOAc/80% n-hexane) which indicated that most of the product was contained within fractions' 11-14 but fractions' 10 and 15 also contained some material (product highly tailed on the column, common property of aldehyde containing compounds) therefore fractions' 10-15 were combined and stripped to dryness in vacuo (rotary evaporator) to yield a pale yellow liquid which was then further dried in vacuo (oil immersion pump) at room temperature for a period of 4 hours. Yield: 5.878 g (75.3%, yellow liquid). 1H NMR (CDCl3) δ 1.40-1.87 (m, 6H, [3×—CH2—]pyran), 2.98 (t, 2H, ArCH2), 3.45 (m, 1H, [OCHaHb-]pyran), 3.70 (q+m, 2H, —OpyranCHaHb— & [OCHaHb-]pyran), 3.97 (q, 1H, —OpyranCHaHb), 4.58 (m, 1H, [—OCHO-]pyran), 7.41 (d, 2H, ArH), 7.82 (d, 2H, ArH), 9.98 (s, 1H, ArCHO).
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Synthesis routes and methods II

Procedure details

A mixture of 11.3 g of 4-(2-(2-tetrahydropyranyloxy)ethyl)-1-bromobenzene and 100 ml of tetrahydrofuran was cooled to −78° C., to which 25.9 ml of 1.56 M solution of n-butyl lithium in n-hexane was added dropwise over 15 minutes. After stirring at −78° C. for 1 hour, 4.2 ml of N,N-dimethylformamide was added dropwise at the same temperature over 15 minutes. After further stirring at −78° C. for 1 hour, 100 ml of saturated aqueous ammonium chloride solution was added, and the stirring was further continued until the reaction mixture came to room temperature. The reaction mixture was extracted twice with 200 ml of ethyl acetate, and the ethyl acetate layers were combined, washed three times with saturated aqueous ammonium chloride solution, and washed with saturated aqueous sodium chloride solution. The combined ethyl acetate layer was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give a residue. This residue was subjected to silica gel chromatography, which afforded 7.20 g (yield, 78%) of 4-(2-(2-tetrahydropyranyloxy)ethyl)benzaldehyde, nD24.5 1.5311.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IS Fino - 2021 - run.unl.pt
Benzofurans, also known as "Benzo Furys", are synthetic phenethylamines that belong to a growing group of designer drugs so-called novel psychoactive substances (NPS). …
Number of citations: 0 run.unl.pt

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